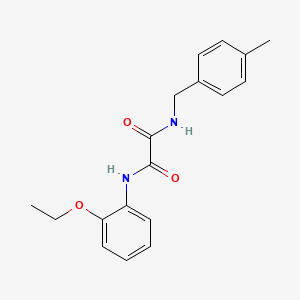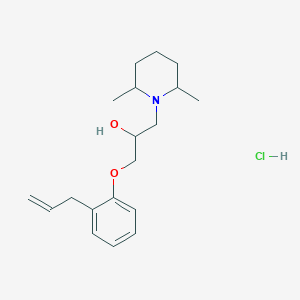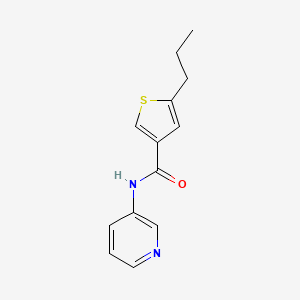
N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate, also known as BPQ-OXA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate varies depending on its therapeutic application. In cancer research, N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate selectively inhibits the activity of CK2 by binding to its ATP-binding site, thereby preventing the phosphorylation of downstream targets involved in cell growth and survival. In neurodegenerative disease research, N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate inhibits the aggregation of amyloid-beta peptides by binding to their hydrophobic regions and preventing their self-assembly into toxic oligomers. In infectious disease research, N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate disrupts the integrity of bacterial and fungal cell membranes, leading to cell death.
Biochemical and Physiological Effects:
N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate has been shown to have various biochemical and physiological effects depending on its therapeutic application. In cancer research, N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. In neurodegenerative disease research, N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate has been shown to improve cognitive function and reduce amyloid-beta deposition in animal models of Alzheimer's disease. In infectious disease research, N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate has been shown to have broad-spectrum antimicrobial activity, including against antibiotic-resistant strains of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to penetrate cell membranes and cross the blood-brain barrier. However, N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate also has limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate. In cancer research, further studies are needed to investigate the efficacy of N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate in combination with other chemotherapeutic agents and to identify biomarkers of response to treatment. In neurodegenerative disease research, further studies are needed to investigate the long-term effects of N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate on cognitive function and to optimize its pharmacokinetic properties for clinical use. In infectious disease research, further studies are needed to investigate the mechanism of action of N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate against different types of bacteria and fungi and to assess its potential as a therapeutic agent for drug-resistant infections.
Méthodes De Synthèse
The synthesis of N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate involves the reaction of 2-(4-morpholinyl)acetic acid with 2-butyl-3-propyl-4-aminoquinoline in the presence of a coupling agent, followed by the addition of oxalic acid to form the oxalate salt. The purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate has been studied for its potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative diseases, and infectious diseases. In cancer research, N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate has shown promising results as a selective inhibitor of the protein kinase CK2, which is involved in the regulation of cell growth and survival. In neurodegenerative disease research, N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate has been studied for its potential to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. In infectious disease research, N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate has been shown to have antimicrobial activity against various bacteria and fungi.
Propriétés
IUPAC Name |
N-(2-butyl-3-propylquinolin-4-yl)-2-morpholin-4-ylacetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2.C2H2O4/c1-3-5-10-19-17(8-4-2)22(18-9-6-7-11-20(18)23-19)24-21(26)16-25-12-14-27-15-13-25;3-1(4)2(5)6/h6-7,9,11H,3-5,8,10,12-16H2,1-2H3,(H,23,24,26);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUUXXDCAISWQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=CC=CC=C2C(=C1CCC)NC(=O)CN3CCOCC3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-butyl-3-propylquinolin-4-yl)-2-morpholin-4-ylacetamide;oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-fluorophenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5124298.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-indanecarboxamide](/img/structure/B5124305.png)
![ethyl 4-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5124306.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-hydroxynicotinamide](/img/structure/B5124308.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B5124324.png)
![3-(2-chlorophenyl)-N-{2-[(isopropylamino)carbonyl]phenyl}-5-methyl-4-isoxazolecarboxamide](/img/structure/B5124333.png)

![4-bromo-3-{[(3-hydroxyphenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B5124358.png)


![3-(3,4-dichlorophenyl)-5-[(5-iodo-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B5124383.png)